2-Iodocyclonon-2-en-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
2-Iodocyclonon-2-en-1-ol and 4-methylbenzenesulfonic acid are two distinct chemical compounds. 2-Iodocyclonon-2-en-1-ol is an iodinated cycloalkene alcohol, while 4-methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an aromatic sulfonic acid. Both compounds have unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Iodocyclonon-2-en-1-ol
Synthesis: This compound can be synthesized through the iodination of cyclonon-2-en-1-ol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), in an organic solvent like acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which can be monitored using thin-layer chromatography (TLC).
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4-Methylbenzenesulfonic Acid
Synthesis: This compound is commonly synthesized by sulfonation of toluene using concentrated sulfuric acid (H2SO4) or oleum (fuming sulfuric acid).
Reaction Conditions: The reaction is exothermic and is typically conducted at elevated temperatures (around 100-120°C) with continuous stirring. The product is then purified by recrystallization.
Industrial Production Methods
2-Iodocyclonon-2-en-1-ol:
4-Methylbenzenesulfonic Acid: This compound is produced on an industrial scale using the sulfonation process described above. It is widely used as a catalyst and intermediate in various chemical processes.
Chemical Reactions Analysis
Types of Reactions
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2-Iodocyclonon-2-en-1-ol
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the iodine atom.
Reduction: Can be reduced to form cyclonon-2-en-1-ol.
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4-Methylbenzenesulfonic Acid
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
2-Iodocyclonon-2-en-1-ol: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
4-Methylbenzenesulfonic Acid: Common reagents include alcohols (for esterification), bases (for neutralization), and electrophiles (for substitution).
Major Products Formed
2-Iodocyclonon-2-en-1-ol: Major products include iodinated ketones, carboxylic acids, and substituted cyclonon-2-en-1-ol derivatives.
4-Methylbenzenesulfonic Acid: Major products include esters, salts, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
2-Iodocyclonon-2-en-1-ol: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
4-Methylbenzenesulfonic Acid: Widely used as a catalyst in organic reactions, such as esterification and polymerization.
Biology and Medicine
2-Iodocyclonon-2-en-1-ol: Limited applications in biology and medicine due to its specialized nature.
4-Methylbenzenesulfonic Acid: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
Industry
2-Iodocyclonon-2-en-1-ol: Used in the production of specialty chemicals and materials.
4-Methylbenzenesulfonic Acid: Used as a catalyst in the production of detergents, dyes, and resins.
Mechanism of Action
2-Iodocyclonon-2-en-1-ol
Mechanism: The iodine atom in the compound can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group.
Molecular Targets and Pathways: The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products.
4-Methylbenzenesulfonic Acid
Mechanism: Acts as a strong acid and catalyst in various chemical reactions, facilitating the formation of esters, salts, and substituted aromatic compounds.
Molecular Targets and Pathways: The sulfonic acid group can donate protons and participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Iodocyclonon-2-en-1-ol: Similar compounds include other iodinated cycloalkenes and alcohols, such as 2-iodocyclohexanol and 2-iodocyclooctanol.
4-Methylbenzenesulfonic Acid: Similar compounds include other aromatic sulfonic acids, such as benzenesulfonic acid and 4-chlorobenzenesulfonic acid.
Uniqueness
2-Iodocyclonon-2-en-1-ol: The presence of both an iodine atom and an alcohol group in a cycloalkene structure makes it unique and useful for specific synthetic applications.
4-Methylbenzenesulfonic Acid: Its strong acidic nature and ability to act as a catalyst in various reactions make it a valuable compound in both laboratory and industrial settings.
Properties
CAS No. |
61879-95-6 |
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Molecular Formula |
C16H23IO4S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-iodocyclonon-2-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H15IO.C7H8O3S/c10-8-6-4-2-1-3-5-7-9(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h6,9,11H,1-5,7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
QNAHUVIPYWHQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCCC(C(=CCC1)I)O |
Origin of Product |
United States |
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